Cas no 2171839-41-9 (5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

5-(1-Methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine is a heterocyclic compound featuring a fused tetrahydroisoquinoline scaffold with a substituted 1,2,3-triazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a pharmacophore for targeting central nervous system (CNS) receptors or enzymes due to its amine functionality and aromatic heterocycle. The 1-methyl-1,2,3-triazole group enhances metabolic stability and bioavailability, while the tetrahydroisoquinoline core offers rigidity for selective binding interactions. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s balanced lipophilicity and polarity suggest favorable pharmacokinetic properties for preclinical development.
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine structure
2171839-41-9 structure
Product name:5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
CAS No:2171839-41-9
MF:C12H15N5
Molecular Weight:229.281001329422
CID:5940303
PubChem ID:165504361

5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine 化学的及び物理的性質

名前と識別子

    • 5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
    • EN300-1478167
    • 2171839-41-9
    • インチ: 1S/C12H15N5/c1-17-12(7-15-16-17)9-2-3-11(13)10-6-14-5-4-8(9)10/h2-3,7,14H,4-6,13H2,1H3
    • InChIKey: CTOLOACSWUBQTA-UHFFFAOYSA-N
    • SMILES: N1CC2C(=CC=C(C3=CN=NN3C)C=2CC1)N

計算された属性

  • 精确分子量: 229.13274550g/mol
  • 同位素质量: 229.13274550g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.8Ų
  • XLogP3: 0.1

5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1478167-50mg
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
50mg
$1056.0 2023-09-28
Enamine
EN300-1478167-5000mg
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
5000mg
$3645.0 2023-09-28
Enamine
EN300-1478167-100mg
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
100mg
$1106.0 2023-09-28
Enamine
EN300-1478167-10000mg
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
10000mg
$5405.0 2023-09-28
Enamine
EN300-1478167-1.0g
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
1g
$0.0 2023-06-06
Enamine
EN300-1478167-500mg
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
500mg
$1207.0 2023-09-28
Enamine
EN300-1478167-2500mg
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
2500mg
$2464.0 2023-09-28
Enamine
EN300-1478167-250mg
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
250mg
$1156.0 2023-09-28
Enamine
EN300-1478167-1000mg
5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine
2171839-41-9
1000mg
$1256.0 2023-09-28

5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine 関連文献

5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amineに関する追加情報

5-(1-Methyl-1H-1,2,3-Triazol-5-Yl)-1,2,3,4-Tetrahydroisoquinolin-8-Amine: A Comprehensive Overview

The compound 5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine, identified by the CAS number 2171839-41-9, has garnered significant attention in the field of organic chemistry and pharmacology. This molecule is a derivative of tetrahydroisoquinoline with a substituted triazole group at position 5 and an amine group at position 8. Its unique structure endows it with potential applications in drug discovery and material science.

Recent studies have highlighted the importance of heterocyclic compounds like 5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin in medicinal chemistry. The triazole moiety is known for its ability to form hydrogen bonds and participate in π-interactions, which are crucial for drug-target binding. This property makes the compound a promising candidate for designing bioactive molecules with enhanced pharmacokinetic profiles.

The synthesis of 5-(1-methyl-1H-1,2,3-triazol-substituted tetrahydroisoquinoline derivatives has been optimized through various methodologies. One notable approach involves the use of click chemistry principles to introduce the triazole group efficiently. This method not only enhances the yield but also ensures high purity of the final product.

In terms of biological activity, preliminary assays have demonstrated that this compound exhibits moderate inhibitory effects on certain enzyme targets. Researchers are currently exploring its potential as a lead compound for developing treatments against neurodegenerative diseases and inflammatory conditions. The presence of the amine group at position 8 further modulates its pharmacological properties by influencing solubility and bioavailability.

The structural versatility of this compound also makes it a valuable building block in combinatorial chemistry. By modifying substituents on both the isoquinoline and triazole rings, chemists can generate a library of analogs for high-throughput screening. This approach is expected to accelerate the discovery of novel therapeutic agents with improved efficacy and reduced side effects.

From a synthetic perspective, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This advancement underscores the importance of modern synthetic techniques in advancing research on complex molecules like 5-(1-methyl-substituted isoquinolines.

In conclusion, the compound 5-(1-methyl-triazol-substituted tetrahydroisoquinoline represents a fascinating area of study with broad implications for drug development and chemical innovation. As research continues to uncover its full potential, this molecule stands as a testament to the power of heterocyclic chemistry in addressing pressing medical challenges.

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